molecular formula C13H12N2O5S B14082946 Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- CAS No. 91956-17-1

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl-

Cat. No.: B14082946
CAS No.: 91956-17-1
M. Wt: 308.31 g/mol
InChI Key: RZTYHMOGMPYPFQ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- (IUPAC name: 4-methyl-N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide), is a sulfonamide derivative characterized by a 4-methyl-substituted benzene ring attached to a sulfonamide group, which is further linked to a 2-hydroxy-5-nitrophenyl substituent. This compound’s structural features—including the electron-withdrawing nitro group (-NO₂), the hydroxyl (-OH) group, and the methyl (-CH₃) group—impart distinct physicochemical and biological properties. For instance, benzenesulfonamide derivatives with nitro and hydroxyl groups have demonstrated moderate to improved inhibitory activity against HIV integrase (HIV IN) in prior studies .

Properties

CAS No.

91956-17-1

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H12N2O5S/c1-9-2-5-11(6-3-9)21(19,20)14-12-8-10(15(17)18)4-7-13(12)16/h2-8,14,16H,1H3

InChI Key

RZTYHMOGMPYPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Chemical Characteristics and Structural Analysis

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- has the molecular formula $$ \text{C}{13}\text{H}{12}\text{N}{2}\text{O}{5}\text{S} $$ and a molecular weight of 308.31 g/mol. Its structure features a 4-methylbenzenesulfonamide group linked to a 2-hydroxy-5-nitrophenyl moiety. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxy) groups on the aromatic ring introduces unique reactivity patterns, necessitating carefully controlled synthetic conditions.

Synthetic Routes and Methodologies

Sulfonylation of Aminophenol Derivatives

The most widely documented method involves the sulfonylation of 2-hydroxy-5-nitroaniline with 4-methylbenzenesulfonyl chloride. This reaction proceeds via nucleophilic substitution, where the amine group of the aniline derivative attacks the electrophilic sulfur atom in the sulfonyl chloride.

Reaction Conditions and Optimization
  • Reactants :
    • 2-Hydroxy-5-nitroaniline (1.0 equiv)
    • 4-Methylbenzenesulfonyl chloride (1.2 equiv)
  • Solvent : Toluene or dichloromethane.
  • Base : Triethylamine (2.5 equiv) to neutralize HCl byproduct.
  • Temperature : 0–25°C to minimize side reactions.
  • Time : 6–12 hours, monitored via HPLC.

Mechanistic Insights :
The reaction proceeds through a two-step mechanism:

  • Deprotonation of the aniline’s amine group by triethylamine.
  • Nucleophilic attack on the sulfonyl chloride, forming the sulfonamide bond.

Yield and Purity :

  • Typical yields range from 85–92%.
  • Purity exceeds 98% after recrystallization from ethanol/water mixtures.

Catalytic N-Alkylation Approaches

An alternative route employs transition metal catalysts to facilitate N-alkylation. Hafnium tetrachloride ($$\text{HfCl}4$$) and zirconium tetrachloride ($$\text{ZrCl}4$$) have shown efficacy in activating sulfonamide groups for coupling with nitroaryl electrophiles.

Protocol from Patent CN107459471B
  • Reactants :
    • 4-Methylbenzenesulfonamide (1.0 equiv)
    • 2-Hydroxy-5-nitrochlorobenzene (1.1 equiv)
  • Catalyst : $$\text{HfCl}_4$$ (3–10 wt% relative to sulfonamide).
  • Solvent : N-Methylpyrrolidone (NMP) at 150°C.
  • Reaction Time : 8–10 hours under reflux.

Advantages :

  • Higher regioselectivity due to the catalyst’s Lewis acidity.
  • Reduced byproducts compared to classical sulfonylation.

Performance Metrics :

  • Yield: 95.5% (optimized conditions).
  • Purity: 98.8% by HPLC.

Reductive Amination Pathways

A patented method (US7772411B2) describes the use of p-nitrobenzenesulfonyl chloride intermediates, followed by selective reduction of the nitro group to an amine. This approach is critical for generating analogs with modified biological activity.

Key Steps:
  • Sulfonylation :
    • Coupling of 4-methylbenzenesulfonamide with 2-hydroxy-5-nitrochlorobenzene in toluene at 79°C.
  • Reduction :
    • Catalytic hydrogenation ($$\text{Pd/C}$$, $$\text{H}2$$) or chemical reduction ($$\text{SnCl}2/\text{HCl}$$) to convert the nitro group to an amine.

Challenges :

  • Over-reduction of the hydroxy group must be avoided by controlling $$\text{H}_2$$ pressure and temperature.

Comparative Analysis of Synthetic Methods

Parameter Sulfonylation Catalytic N-Alkylation Reductive Amination
Yield (%) 85–92 95.5 75–82
Purity (%) >98 98.8 90–95
Reaction Time (h) 6–12 8–10 24–36
Scalability High Moderate Low
Cost Efficiency $$ $$$ $$$$

Table 1 : Performance metrics of primary synthetic routes.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • Toluene and NMP : Recycled via distillation, reducing waste and costs.
  • $$\text{HfCl}_4$$ : Recovery rates exceed 80% through aqueous workup.

Environmental Impact

  • Catalytic methods generate 30% less hazardous waste compared to traditional sulfonylation.
  • Reductive amination requires stringent controls to prevent heavy metal contamination.

Applications and Derivatives

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- serves as a precursor for:

  • Antimicrobial Agents : Nitro group reduction yields amines active against Gram-positive bacteria.
  • Enzyme Inhibitors : The sulfonamide moiety targets carbonic anhydrases and proteases.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

(i) N-[(2-Substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamides

  • Key Substituents: Styrylquinoline backbone with a 5-chloro-8-hydroxyquinolin-7-yl group and a nitro group on the benzenesulfonamide moiety.
  • Activity : Compounds with a free hydroxyl group on the styryl moiety and a nitro group on the benzenesulfonamide showed enhanced HIV IN inhibitory activity compared to derivatives lacking these groups .
  • Comparison: The target compound shares the nitro and hydroxyl groups, which are critical for bioactivity. However, its simpler phenyl-based structure (vs.

(ii) N-(6-Acetyl-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide

  • Key Substituents : A 6-acetyl-1,3-benzodioxol-5-yl group replaces the 2-hydroxy-5-nitrophenyl moiety.
  • Activity: No explicit biological data are available for this compound, but the acetyl and benzodioxol groups suggest altered solubility and electronic properties compared to the nitro-hydroxyphenyl variant .
  • Comparison : The absence of a nitro group in this derivative likely diminishes its electron-withdrawing effects, which are crucial for interactions with enzymes like HIV IN.

(iii) N-(6,12-Dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide

  • Key Substituents: A fused indoloquinazolinone system.
  • Synthesis: Prepared via reaction of an amino-substituted indoloquinazolinone with benzenesulfonyl chloride, a method analogous to sulfonamide derivatization in the target compound .
  • Comparison: The bulky, planar indoloquinazolinone substituent may confer distinct binding modes compared to the target compound’s simpler aromatic system.

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Bioactivity (e.g., HIV IN Inhibition) Synthetic Method Reference
N-(2-hydroxy-5-nitrophenyl)-4-methylbenzenesulfonamide 4-methyl, 2-hydroxy, 5-nitro Moderate to improved activity Not explicitly stated
N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide Styrylquinoline, nitro, hydroxyl Enhanced activity with nitro/hydroxyl Condensation/sulfonylation
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide 6-acetylbenzodioxol, 4-methyl Unknown Not provided
N-(6,12-dioxo-indoloquinazolin-8-yl)benzenesulfonamide Indoloquinazolinone, sulfonamide Not reported Sulfonyl chloride reaction

Notes

Structural Validation : Tools like SHELX programs are widely used for crystallographic validation of sulfonamide derivatives, ensuring accuracy in structural determination .

Data Limitations : Direct comparisons are hindered by incomplete biological data for some analogues (e.g., the benzodioxol derivative ).

Therapeutic Potential: The nitro-hydroxyphenyl motif in the target compound aligns with pharmacophores known for enzyme inhibition, warranting further exploration in drug discovery .

Biological Activity

Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzenesulfonamides, which are known for their various therapeutic properties, including antibacterial and antifungal effects. The presence of the nitro group in its structure enhances its biological efficacy, making it a candidate for further research and development.

Chemical Structure and Properties

The molecular formula of Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- is C13_{13}H12_{12}N2_{2}O4_{4}S. The compound features a sulfonamide group, a hydroxyl group, and a nitro group, which contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC13_{13}H12_{12}N2_{2}O4_{4}S
Molecular Weight296.31 g/mol
Functional GroupsSulfonamide, Hydroxyl, Nitro

Antimicrobial Properties

Benzenesulfonamide derivatives are widely recognized for their antimicrobial activity . Research indicates that compounds with sulfonamide groups can inhibit bacterial growth by interfering with folic acid synthesis in bacteria. The nitro group in Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl- is particularly important as it can enhance the compound's antimicrobial efficacy against various pathogens.

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit carbonic anhydrase (CA) enzymes. Carbonic anhydrases play crucial roles in physiological processes such as respiration and acid-base balance. Studies have shown that benzenesulfonamide derivatives can bind to the active site of these enzymes, leading to significant inhibition .

Binding Affinity Data

Enzyme Inhibition Constant (Ki) Remarks
Carbonic Anhydrase II0.14 µMStrong inhibitory effect observed .
Acetylcholinesterase0.14 µMModerate inhibition noted .

Cardiovascular Effects

Recent studies have explored the impact of benzenesulfonamide derivatives on cardiovascular parameters. For instance, one study demonstrated that specific benzenesulfonamide compounds could decrease perfusion pressure in isolated rat heart models, suggesting potential therapeutic applications in managing cardiovascular conditions .

Case Studies

  • Antitumor Activity : A study investigated the antitumor potential of various benzenesulfonamide derivatives, including Benzenesulfonamide, N-(2-hydroxy-5-nitrophenyl)-4-methyl-. While some compounds exhibited cytotoxic effects against certain cancer cell lines, the specific activity of this compound remains to be fully elucidated .
  • Calcium Channel Interaction : Another study assessed the interaction of benzenesulfonamide derivatives with calcium channels using molecular docking techniques. The findings indicated that these compounds could modulate calcium channel activity, influencing vascular resistance and blood pressure regulation .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-hydroxy-5-nitrophenyl)-4-methylbenzenesulfonamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide formation involves reacting 4-methylbenzenesulfonyl chloride with 2-amino-5-nitrophenol under reflux in ethanol or another polar solvent. Glacial acetic acid is often added as a catalyst, and the reaction is monitored by TLC (e.g., chloroform:methanol 4.8:0.2). Purification involves recrystallization from ethanol or column chromatography. Reaction yields (~50–70%) depend on stoichiometry and solvent choice .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH at δ ~10 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, phenolic O-H at ~3200–3500 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~323).
  • Elemental Analysis : Validates purity (>95%) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the vibrational and electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP functional with a TZ2P basis set) model vibrational spectra and electronic transitions. For instance:

  • Vibrational Frequencies : Compare computed IR-active modes (e.g., S=O stretches) to experimental data to validate force fields .
  • Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps (~4–5 eV) to assess reactivity and charge transfer properties.
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions .

Q. What strategies resolve crystallographic ambiguities in its solid-state structure?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K).
  • Validation Tools : Check for outliers using R-factor metrics (R₁ < 0.05) and ADDSYM/PLATON for missed symmetry .
  • Hydrogen Bonding : Map O-H···O/S interactions to confirm supramolecular packing .

Q. How do substituent effects on the benzenesulfonamide core modulate biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Analog Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the 4-methyl or nitro positions.
  • Biological Assays : Test inhibition of targets (e.g., NLRP3 inflammasome) via ELISA or cell-based assays.
  • Computational Docking : Use AutoDock Vina to predict binding affinities to protein active sites (e.g., ΔG ≈ -9 kcal/mol for high-affinity analogs) .

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields or spectral data?

  • Methodological Answer :

  • Reproducibility : Standardize reaction conditions (solvent purity, inert atmosphere).
  • Cross-Validation : Compare NMR chemical shifts across multiple solvents (DMSO-d₆ vs. CDCl₃).
  • Crystallographic Validation : Resolve ambiguities in substituent orientation via Hirshfeld surface analysis .

Applications in Research

Q. What role does this compound play in medicinal chemistry research?

  • Methodological Answer : It serves as:

  • Pharmacophore Scaffold : Modify the nitro or hydroxyl groups to enhance solubility or target selectivity.
  • Enzyme Inhibitor : Screen against carbonic anhydrase isoforms via UV-Vis kinetic assays (IC₅₀ ~10–100 nM) .
  • Fluorescent Probe : Conjugate with dansyl chloride for cellular imaging of sulfonamide-binding proteins .

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